molecular formula C17H19N3O4S2 B12175695 5-oxo-1-phenyl-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide

5-oxo-1-phenyl-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide

Cat. No.: B12175695
M. Wt: 393.5 g/mol
InChI Key: JIAZOFXIAAMDNR-UHFFFAOYSA-N
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Description

5-oxo-1-phenyl-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a thiophene sulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-1-phenyl-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the phenyl group and the thiophene sulfonyl moiety. Common reagents used in these reactions include various amines, carboxylic acids, and sulfonyl chlorides. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-oxo-1-phenyl-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the phenyl ring.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

5-oxo-1-phenyl-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 5-oxo-1-phenyl-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The thiophene sulfonyl moiety is particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-oxo-1-phenyl-N-(thiophen-2-ylmethyl)pyrrolidine-3-carboxamide
  • 5-methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid

Uniqueness

Compared to similar compounds, 5-oxo-1-phenyl-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide is unique due to the presence of the thiophene sulfonyl moiety, which enhances its biological activity and specificity. This structural feature distinguishes it from other pyrrolidine derivatives and contributes to its diverse applications in medicinal chemistry and material science.

Properties

Molecular Formula

C17H19N3O4S2

Molecular Weight

393.5 g/mol

IUPAC Name

5-oxo-1-phenyl-N-[2-(thiophen-2-ylsulfonylamino)ethyl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C17H19N3O4S2/c21-15-11-13(12-20(15)14-5-2-1-3-6-14)17(22)18-8-9-19-26(23,24)16-7-4-10-25-16/h1-7,10,13,19H,8-9,11-12H2,(H,18,22)

InChI Key

JIAZOFXIAAMDNR-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCCNS(=O)(=O)C3=CC=CS3

Origin of Product

United States

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